molecular formula C15H16N2O3S B268546 N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Numéro de catalogue B268546
Poids moléculaire: 304.4 g/mol
Clé InChI: WUEVXSSLZYDLJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, commonly known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). This compound has gained significant interest in the scientific community due to its potential applications in the treatment of various types of cancer.

Applications De Recherche Scientifique

Motesanib has been extensively studied for its potential applications in the treatment of various types of cancer, including lung cancer, breast cancer, and thyroid cancer. The compound has been shown to inhibit multiple N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors play a crucial role in tumor growth and angiogenesis, making Motesanib a promising candidate for cancer therapy.

Mécanisme D'action

Motesanib inhibits N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide by binding to the ATP-binding site of the receptor, thus preventing the activation of downstream signaling pathways. The compound has been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
Motesanib has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit tumor growth and angiogenesis, as well as the proliferation and migration of cancer cells. Motesanib has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to enhance the efficacy of other anticancer agents.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of Motesanib is its broad-spectrum activity against multiple N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide, making it a promising candidate for combination therapy with other anticancer agents. However, the compound has limitations in terms of its bioavailability and toxicity, which may limit its clinical use.

Orientations Futures

There are several future directions for the research and development of Motesanib. One potential direction is to explore the use of the compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate the use of Motesanib in the treatment of other types of cancer, such as pancreatic cancer or ovarian cancer. Additionally, future research may focus on improving the bioavailability and reducing the toxicity of Motesanib, in order to increase its clinical efficacy.

Méthodes De Synthèse

Motesanib is synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with 4-aminobenzamide, followed by the addition of 2-(2-methoxyethoxy)acetyl chloride to form the intermediate product. The final product is obtained by reacting the intermediate product with N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid.

Propriétés

Nom du produit

N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide

Formule moléculaire

C15H16N2O3S

Poids moléculaire

304.4 g/mol

Nom IUPAC

N-[2-(2-methoxyethylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2O3S/c1-20-9-8-16-14(18)11-5-2-3-6-12(11)17-15(19)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)

Clé InChI

WUEVXSSLZYDLJB-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2

SMILES canonique

COCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.